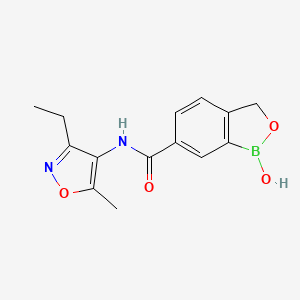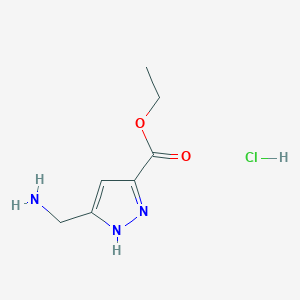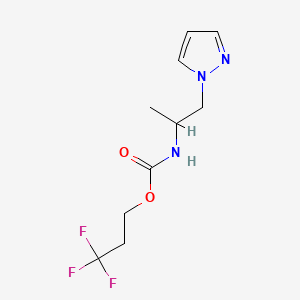
1-(4-Pyrrolidin-2-ylphenyl)ethanone;2,2,2-trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Pyrrolidin-2-ylphenyl)ethanone;2,2,2-trifluoroacetic acid, commonly known as PEPD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PEPD is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 329.33 g/mol.
Mécanisme D'action
The mechanism of action of PEPD is not well understood. However, it has been suggested that PEPD may act as a modulator of the dopamine and serotonin neurotransmitter systems in the brain, which are involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
PEPD has been shown to exhibit a range of biochemical and physiological effects in various studies. In one study, PEPD was found to increase the release of dopamine and serotonin in the brain, which are associated with mood regulation. In another study, PEPD was found to exhibit antioxidant activity, which may have potential applications in the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
PEPD has several advantages for lab experiments, such as its ease of synthesis, high purity, and stability. However, PEPD also has some limitations, such as its limited solubility in aqueous solvents, which may affect its applicability in certain experiments.
Orientations Futures
There are several future directions for the study of PEPD. One potential direction is the further exploration of its potential applications in medicinal chemistry, particularly as a drug candidate for the treatment of neurological disorders. Another direction is the development of new synthetic methods for PEPD and its derivatives, which may lead to the discovery of novel compounds with unique properties. Additionally, the study of PEPD's mechanism of action and its effects on different biological systems may provide new insights into its potential applications in various fields.
Méthodes De Synthèse
PEPD can be synthesized through a multistep process that involves the reaction of 4-bromo-2,5-dimethoxybenzaldehyde with pyrrolidine, followed by the reaction of the resulting intermediate with ethyl 2,2,2-trifluoroacetate. The final product is obtained by hydrolyzing the ethyl ester with trifluoroacetic acid.
Applications De Recherche Scientifique
PEPD has been studied extensively for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, PEPD has been explored as a potential drug candidate for the treatment of various diseases such as depression, anxiety, and Parkinson's disease. PEPD has also been used as a ligand in the synthesis of novel compounds with potential anticancer activity. In organic synthesis, PEPD has been used as a key intermediate in the synthesis of various compounds such as pyrrolidine derivatives and β-keto esters. In material science, PEPD has been studied for its potential applications in the development of new materials such as polymers and nanomaterials.
Propriétés
IUPAC Name |
1-(4-pyrrolidin-2-ylphenyl)ethanone;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.C2HF3O2/c1-9(14)10-4-6-11(7-5-10)12-3-2-8-13-12;3-2(4,5)1(6)7/h4-7,12-13H,2-3,8H2,1H3;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZMFVZMDBQLSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2CCCN2.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-2-[3-[5-amino-2-(2-hydroxyethyl)phenyl]phenyl]ethanol](/img/structure/B7358894.png)
![2-[4-Amino-2-[4-(2-amino-1,1-difluoroethyl)phenyl]phenyl]ethanol](/img/structure/B7358896.png)
![2-[4-Amino-2-[3-[1-(aminomethyl)cyclopropyl]phenyl]phenyl]ethanol](/img/structure/B7358900.png)
![(4-{[3-(1,2,3,4-Tetrahydroisoquinolin-2-yl)propyl]carbamoyl}phenyl)boronic acid](/img/structure/B7358914.png)
![{4-[4-(4-Chlorobenzoyl)-1,4-diazepane-1-carbonyl]phenyl}boronic acid](/img/structure/B7358922.png)

![(4-{[(5,6,7,8-Tetrahydroquinolin-2-yl)methyl]carbamoyl}phenyl)boronic acid](/img/structure/B7358940.png)
![(3-{[3-(4-Cyclopropyl-4-methyl-2,5-dioxoimidazolidin-1-yl)phenyl]carbamoyl}phenyl)boronic acid](/img/structure/B7358941.png)
![N-[(1S,3R)-3-(cyanomethyl)cyclopentyl]-1-hydroxy-1,3-dihydro-2,1-benzoxaborole-6-carboxamide](/img/structure/B7358942.png)


![N-[2-[[1-(methylamino)cyclobutyl]methylamino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B7358961.png)
![1-[4-[4-(Dimethylamino)-4-ethylpiperidin-1-yl]-2-(trifluoromethyl)phenyl]ethanone](/img/structure/B7358980.png)
![[2-(Difluoromethyl)-2-methylmorpholin-4-yl]-(1,1-dioxo-2,5-dihydrothiophen-3-yl)methanone](/img/structure/B7358988.png)